2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole ring system substituted with 3,4-dimethylphenyl and 4,6-dioxo groups. The acetamide moiety is linked to a 2-methylphenyl group, contributing to its structural uniqueness.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-8-9-15(10-14(12)3)26-20(28)18-19(21(26)29)25(24-23-18)11-17(27)22-16-7-5-4-6-13(16)2/h4-10,18-19H,11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENVAMDHBFNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1008648-08-5) is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H19N5O3
- Molecular Weight: 377.4 g/mol
- Structure: The compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a dimethylphenyl group and an acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an agonist for specific receptors involved in cellular signaling pathways. The pyrrolo-triazole framework is known for its ability to form hydrogen bonds and interact with enzymes and receptors.
Pharmacological Effects
-
Antitumor Activity:
- Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
-
Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial efficacy. It showed promising results against several bacterial strains and fungi, indicating potential as a broad-spectrum antimicrobial agent.
- Platelet Production Enhancement:
Case Studies
- A study published in PubMed explored the synthesis and biological evaluation of related triazole derivatives. It reported that modifications in the side chains significantly influenced the biological activity of these compounds .
- Another investigation assessed the acute toxicity of similar triazole compounds using both in silico and in vivo methods. Results indicated that while some derivatives exhibited low toxicity (LD50 values above 1000 mg/kg), others showed significant adverse effects .
Data Tables
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrrolotriazole class exhibit significant biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural characteristics that allow interaction with microbial enzymes or receptors.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Anticancer Properties : The unique structure may enable it to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Amide Bond Formation : Utilizing coupling agents like EDC or DCC.
- Cyclization Reactions : To form the triazole and pyrrole moieties.
- Purification Techniques : Such as chromatography to obtain high purity yields.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of pyrrolotriazoles exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via caspase activation.
- Antimicrobial Studies : Research has shown promising results against bacterial strains such as Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
- Inflammation Models : In vivo studies suggested that compounds similar to this one reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Structural Analog: 2-[5-(4-Chlorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide (CAS 1052561-78-0)
Key Differences :
- Substituents :
- Pyrrolo-triazole core: 4-Chlorophenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating) in the target compound.
- Acetamide group: 2,5-Difluorophenyl vs. 2-methylphenyl.
- Molecular Weight : 419.8 g/mol (C₁₈H₁₂ClF₂N₅O₃) vs. ~446.5 g/mol (estimated for the target compound, C₂₃H₂₂N₆O₃).
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | CAS 1052561-78-0 |
|---|---|---|
| Core Substituent | 3,4-Dimethylphenyl | 4-Chlorophenyl |
| Acetamide Substituent | 2-Methylphenyl | 2,5-Difluorophenyl |
| Molecular Formula | C₂₃H₂₂N₆O₃ (estimated) | C₁₈H₁₂ClF₂N₅O₃ |
| Molecular Weight | ~446.5 g/mol | 419.8 g/mol |
| Key Functional Groups | Methyl, acetamide | Chlorine, fluorine, acetamide |
Pyrrolo-Thiazolo-Pyrimidine Derivatives
Compounds such as 3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () share fused heterocyclic systems but differ in:
- Core Structure : Incorporation of thiazole and pyrimidine rings vs. the pyrrolo-triazole-dione system in the target compound.
Pyrazole-Carbothioamide Derivatives
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () highlights:
- Triazole Placement : A 1,2,3-triazole substituent on a pyrazole ring vs. the pyrrolo-triazole core in the target compound.
- Pharmacological Implications : Carbothioamide groups may enhance metal-binding capacity, whereas the acetamide group in the target compound could improve metabolic stability .
Pharmacological and Physicochemical Properties
Preparation Methods
Azide-Alkyne Precursor Preparation
-
Azide Component : 3,4-Dimethylphenyl azide is prepared by reacting 3,4-dimethylaniline with sodium nitrite and azidating agents (e.g., NaN₃/HCl).
-
Alkyne Component : A propargyl-substituted pyrrolidine dione derivative serves as the alkyne precursor, synthesized via condensation of succinic anhydride with propargylamine.
Cycloaddition Reaction
The MAAC reaction is performed using Cu(I) catalysts (e.g., CuI, 10 mol%) in a tert-butanol/water solvent system at room temperature. This regioselectively yields the 1,4-disubstituted triazole intermediate (Scheme 1). Copper catalysts are preferred over ruthenium for their efficiency in forming 1,4-regioisomers, critical for subsequent functionalization.
Scheme 1 :
Functionalization of the Triazole Core
Introduction of the Dioxo Groups
The dioxo functionality at positions 4 and 6 is introduced via oxidative dehydrogenation using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C). This step converts the pyrrolidine ring into a pyrrolo-dione system while preserving the triazole regiochemistry.
Substituent Installation at Position 5
Electrophilic aromatic substitution is employed to attach the 3,4-dimethylphenyl group. The triazole intermediate is treated with 3,4-dimethylbenzoyl chloride in the presence of AlCl₃, yielding the 5-(3,4-dimethylphenyl) derivative.
Amidation for Acetamide Side Chain
Activation of the Carboxylic Acid
The pyrrolo-triazole intermediate’s carboxylic acid moiety (position 2) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Coupling with 2-Methylaniline
The acyl chloride reacts with 2-methylaniline in dichloromethane (DCM) under inert conditions (N₂ atmosphere), catalyzed by triethylamine (Et₃N). The reaction proceeds at 0°C to room temperature, yielding the final acetamide product (Scheme 2).
Scheme 2 :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological studies.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 7.33–7.01 (aryl protons), δ 5.80 (pyrrolo CH), δ 3.35 (N-CH₃), δ 1.30 (CH₂CH₃).
Research Findings and Optimization
Yield Optimization
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | t-BuOH/H₂O | 25 | 82 |
| RuCp* | PhH | 80 | 45 |
Table 1: MAAC catalyst screening.
Challenges and Solutions
Regioselectivity in Triazole Formation
Using Cu(I) ensures 1,4-regioselectivity, whereas Ru catalysts favor 1,5-isomers, which are inactive in biological assays.
Oxidation Side Reactions
Over-oxidation during dioxo formation is mitigated by controlled KMnO₄ addition and temperature monitoring.
Q & A
Basic: What are the recommended strategies for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Optimal synthesis requires a combination of computational screening and iterative experimental refinement. Quantum chemical calculations (e.g., density functional theory, DFT) can predict favorable reaction pathways and intermediates, reducing trial-and-error approaches . For example, reaction path search methods combined with solvent/catalyst screening narrow down conditions (e.g., temperature, solvent polarity, catalyst loading). Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity. Yield optimization may involve adjusting stoichiometric ratios of reactants like triazole precursors and acetamide derivatives, as seen in analogous pyrrolo-triazole syntheses .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrrolo-triazole core and acetamide substituents.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile triazole-dione moiety.
- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities in the fused pyrrolo-triazole ring system.
- HPLC-PDA : Assesses purity (>98%) by detecting trace impurities from incomplete cyclization or side reactions .
Advanced: How can computational chemistry tools predict the reactivity and stability of this compound under varying conditions?
Answer:
Reactivity/stability studies benefit from:
- Transition State Modeling : Quantum mechanics/molecular mechanics (QM/MM) simulations identify degradation pathways (e.g., hydrolysis of the dione group).
- Solvent Effect Analysis : COSMO-RS models predict solubility and stability in biorelevant media (e.g., simulated gastric fluid).
- Machine Learning (ML) : Trained on PubChem data, ML algorithms correlate structural descriptors (e.g., topological polar surface area) with oxidative stability . For example, AI-driven tools like COMSOL Multiphysics simulate reaction kinetics under scalable conditions .
Advanced: What methodologies resolve contradictions in experimental data related to this compound’s pharmacokinetic properties?
Answer:
Contradictions (e.g., conflicting logP or solubility values) require:
- Meta-Analysis : Cross-validate data across multiple platforms (SwissADME, ALOGPS) using standardized protocols .
- Experimental Replication : Conduct parallel assays (e.g., shake-flask vs. HPLC-derived logP) under controlled pH/temperature.
- Error Source Identification : Use multivariate statistics to isolate variables (e.g., impurity interference in UV-Vis assays) .
Basic: What approaches determine the solubility and lipophilicity of this compound in preclinical studies?
Answer:
- Shake-Flask Method : Measure equilibrium solubility in phosphate-buffered saline (PBS, pH 7.4) and simulate intestinal fluid (FaSSIF).
- Chromatographic logP : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to estimate lipophilicity.
- SwissADME Predictions : Compare computational logP values (XLogP3) with experimental data to identify outliers due to hydrogen-bonding effects .
Advanced: What reactor designs enhance scalability while maintaining synthesis efficiency?
Answer:
- Microfluidic Reactors : Enable precise control over exothermic cyclization steps, minimizing side-product formation.
- Continuous Flow Systems : Improve heat/mass transfer for multi-step reactions (e.g., triazole ring closure followed by acetamide coupling).
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
